molecular formula C6H14O3 B095081 1,2,6-Hexanetriol CAS No. 106-69-4

1,2,6-Hexanetriol

Cat. No. B095081
CAS RN: 106-69-4
M. Wt: 134.17 g/mol
InChI Key: ZWVMLYRJXORSEP-UHFFFAOYSA-N
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Description

1,2,6-Hexanetriol is a multifunctional compound that has been the subject of various studies due to its potential applications in different fields. The molecular structure of 1,2,6-hexanetriol allows for a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry. It has been explored for its physical properties and its behavior under different conditions, as well as its potential toxicity and metabolism in biological systems .

Synthesis Analysis

The synthesis of 1,2,6-hexanetriol has been approached through the hydrogenolysis of biomass-derived compounds. For instance, the metal-catalyzed hydrogenolysis of tetrahydrofuran-dimethanol to 1,2,6-hexanetriol using bimetallic Rh–Re catalysts has been reported to achieve high selectivity under optimized conditions. The study found that the selectivity of 1,2,6-hexanetriol can reach up to 92% at certain temperatures, with the reaction being influenced by factors such as the surface area and mesopore size of the silica support .

Molecular Structure Analysis

While the specific molecular structure analysis of 1,2,6-hexanetriol is not detailed in the provided papers, the structure of related compounds and their synthesis has been reported. For example, the synthesis and structure of hexa(diethoxyphosphoryloxy)calix arene, a compound with six phosphoryl groups, was confirmed by X-ray studies, indicating the importance of molecular structure in understanding the properties and reactivity of such compounds .

Chemical Reactions Analysis

1,2,6-Hexanetriol is prone to various chemical reactions, including dehydration and hydrodeoxygenation. The selectivity of these reactions can be influenced by the type of catalyst used. For instance, solid acid catalysts have been tested for the dehydration of 1,2,6-hexanetriol, with the selectivity towards cyclic ethers or α,ω-dioxygenates being mildly correlated with the acid strength of the catalyst . Additionally, the conversion of 1,2,6-hexanetriol to 1,6-hexanediol, an important polymer precursor, has been explored using different catalysts, highlighting the compound's role in the synthesis of industrially relevant materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,6-hexanetriol have been studied using various spectroscopic and analytical techniques. A light scattering study revealed insights into the molecular motion of hexanetriol, distinguishing between motions following a longitudinal stress and pure reorientation, which is describable in terms of segmental reorientation following the breaking of hydrogen bonds . Additionally, a temperature-dependent dielectric relaxation study using the Time Domain Reflectometry (TDR) method provided data on the complex permittivity, static dielectric constant, high-frequency dielectric constant, relaxation time, and the Kirkwood correlation factor for 1,2,6-hexanetriol .

Scientific Research Applications

  • Molecular Motion Study : A study by Dorfmüller, Dux, Fytas, and Mersch (1979) focused on the structural relaxation of 1,2,6-Hexanetriol using photon correlation spectroscopy and other methods, revealing insights into molecular motions and the role of hydrogen bonds in these dynamics (Dorfmüller et al., 1979).

  • Catalysis in Biomass Conversion : Buntara et al. (2013) investigated the metal-catalyzed hydrogenolysis of THF–dimethanol to 1,2,6-Hexanetriol, exploring the use of heterogeneous catalysts. This study highlights the potential of 1,2,6-Hexanetriol in biomass conversion processes (Buntara et al., 2013).

  • Polymer Precursor Research : Another study by Buntara et al. (2012) focused on synthesizing 1,6-hexanediol, an important polymer precursor, from 1,2,6-Hexanetriol. The research emphasizes the significance of 1,2,6-Hexanetriol in the production of industrial polymers (Buntara et al., 2012).

  • Dielectric Relaxation Studies : Forsman (1988) studied the dielectric relaxation of supercooled 1,2,6-Hexanetriol, providing valuable data for understanding the electrical properties of this compound under varying conditions (Forsman, 1988).

  • Toxicity and Metabolism Analysis : Smyth et al. (1969) conducted an experimental study on the toxicity and metabolism of 1,2,6-Hexanetriol in animals, which is crucial for evaluating its safety in various applications (Smyth et al., 1969).

  • Glass Transition Dynamics : Nakanishi and Nozaki (2010) provided insights into the glass transition of polyhydric alcohols, including 1,2,6-Hexanetriol, through broadband dielectric spectra. This study helps in understanding the behavior of such substances in glassy states (Nakanishi & Nozaki, 2010).

  • Propellant Grain Optimization : Sangtyani, Kumar, and Gupta (2013) explored the use of 1,2,6-Hexanetriol as a network forming agent in composite propellant grains, highlighting its potential in enhancing the mechanical properties of solid propellants (Sangtyani et al., 2013).

Safety And Hazards

1,2,6-Hexanetriol is a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation. Prolonged or repeated exposure may cause damage to organs . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

hexane-1,2,6-triol
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InChI

InChI=1S/C6H14O3/c7-4-2-1-3-6(9)5-8/h6-9H,1-5H2
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InChI Key

ZWVMLYRJXORSEP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CCO)CC(CO)O
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Molecular Formula

C6H14O3
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DSSTOX Substance ID

DTXSID0041224
Record name 1,2,6-Hexanetriol
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Molecular Weight

134.17 g/mol
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Physical Description

Clear, light yellow, viscous liquid; [Aldrich MSDS]
Record name 1,2,6-Hexanetriol
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Vapor Pressure

0.0000791 [mmHg]
Record name 1,2,6-Hexanetriol
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Product Name

1,2,6-Hexanetriol

CAS RN

106-69-4
Record name 1,2,6-Hexanetriol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,380
Citations
MR Nolan, G Sun, BH Shanks - Catalysis Science & Technology, 2014 - pubs.rsc.org
Selectivity results for the dehydration of 1,2,6-hexanetriol over solid acid catalysts are reported. A slate of catalysts including zeolites, amorphous silica-alumina, and niobias were tested …
Number of citations: 15 pubs.rsc.org
RW Tess, RD Harline, TF Mika - Industrial & Engineering …, 1957 - ACS Publications
./X. new commercially available polyol. 1, 2, 6-hexanetriol, is produced by the dimerization of acrolein, followed by hydrolysis and hydrogenation (7). Es-ters of 1, 2, 6-hexanetriol, such …
Number of citations: 16 pubs.acs.org
XJ Lv, Z Chen, JB Ma, YH Zhang - Journal of Aerosol Science, 2019 - Elsevier
The partitioning of semi-volatile organic compounds (SVOCs) between particle and gas phases is a primary focus in the study of the formation and lifetime of secondary organic …
Number of citations: 5 www.sciencedirect.com
H Kataoka, D Kosuge, K Ogura, J Ohyama, A Satsuma - Catalysis Today, 2020 - Elsevier
One-pot conversion of biomass derived 5-hydroxymethylfurfural (HMF) to 1,2,6-hexanetriol (1,2,6-HT) in water solvent was performed using Pt catalysts supported on various acid-base …
Number of citations: 15 www.sciencedirect.com
S Yao, X Wang, Y Jiang, F Wu, X Chen… - … Sustainable Chemistry & …, 2014 - ACS Publications
The conversion of biomass-derived 5-hydroxymethylfurfural (HMF) was examined over Ni–Co–Al mixed oxide catalysts derived from corresponding hydrotalcite-like compounds (HTlcs). …
Number of citations: 120 pubs.acs.org
T Buntara, S Noel, PH Phua, I Melián-Cabrera… - Topics in …, 2012 - Springer
6-hexanediol (1) is an important polymer precursor for the polyester industry. In this paper, exploratory catalyst screening studies on the synthesis of 1 from 1,2,6-hexanetriol (2) are …
Number of citations: 138 link.springer.com
T Buntara, I Melián-Cabrera, Q Tan, JLG Fierro… - Catalysis today, 2013 - Elsevier
The metal catalyzed hydrogenolysis of the biomass-derived THF–dimethanol to 1,2,6-hexanetriol using heterogeneous catalysts was investigated. Bimetallic Rh–Re catalysts (4wt% Rh …
Number of citations: 79 www.sciencedirect.com
BM Matsagar, HL Sung, JY Yeh, CT Chen… - Sustainable Energy & …, 2021 - pubs.rsc.org
Herein hydrogenolysis of biomass-derived 5-hydroxymethylfurfural (HMF) into 1,2,6-hexanetriol (1,2,6-HT) has been demonstrated using a MOF-derived Pt@Al2O3 catalyst and NaBH4 …
Number of citations: 6 pubs.rsc.org
HF Smyth Jr, UC Pozzani, CS Weil, MJ Tallant… - Toxicology and Applied …, 1969 - Elsevier
The toxicity of 1,2,6-hexanetriol was determined in rats, rabbits, and dogs. In rats the LD50 values are 16 ml/kg orally, 10 g/kg intraperitoneally, and 5.6 ml/kg intravenously. Inunctions of …
Number of citations: 11 www.sciencedirect.com
H Forsman - Molecular Physics, 1988 - Taylor & Francis
The complex permittivity of supercooled 1,2,6-hexanetriol has been studied at frequencies from 1 mHz to 10 MHz at pressures up to 1 GPa and at the temperatures 238 K, 248 K and …
Number of citations: 24 www.tandfonline.com

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